molecular formula C16H26Cl2N2O3 B2929875 1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride CAS No. 1177780-21-0

1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride

Cat. No.: B2929875
CAS No.: 1177780-21-0
M. Wt: 365.3
InChI Key: DGMOLFCSNRNTGR-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride is a synthetic organic compound characterized by a central ethanone moiety linked to a phenyl ring substituted with a hydroxypropoxy chain. The propoxy side chain incorporates a 4-methylpiperazine group, a heterocyclic amine known for enhancing solubility and modulating receptor binding in medicinal chemistry. The dihydrochloride salt form improves stability and bioavailability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]phenyl]ethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3.2ClH/c1-13(19)14-3-5-16(6-4-14)21-12-15(20)11-18-9-7-17(2)8-10-18;;/h3-6,15,20H,7-12H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMOLFCSNRNTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride typically involves the following steps:

    Formation of the piperazine derivative: The starting material, 4-methylpiperazine, is reacted with an appropriate alkylating agent to introduce the hydroxypropoxy group.

    Coupling with phenyl ethanone: The resulting intermediate is then coupled with a phenyl ethanone derivative under basic conditions to form the desired product.

    Purification: The crude product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperazine-Containing Compounds

Compound Name Substituents on Piperazine Key Functional Groups Molecular Formula Molecular Weight Pharmacological Implications
Target Compound: 1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride 4-methyl Hydroxypropoxy, ethanone, dihydrochloride Inferred: C₁₇H₂₆Cl₂N₂O₃ ~395.3 (estimated) Enhanced solubility and potential CNS activity due to methylpiperazine; dihydrochloride improves stability .
1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride () 4-phenyl Hydroxypropoxy, ethanone, dihydrochloride Inferred: C₂₂H₂₈Cl₂N₂O₃ ~459.4 (estimated) Increased lipophilicity from phenyl group may enhance blood-brain barrier penetration but reduce solubility .
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride () 4-(1-ethylimidazole) Methoxyphenyl, methanone, hydrochloride C₁₇H₂₃ClN₄O₂ 350.8 Imidazole substitution could confer histamine receptor affinity; hydrochloride salt aids crystallinity .
2-(Naphthalen-2-yloxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride () 6-propoxypyridazin-3-yl Naphthyloxy, ethanone, hydrochloride C₂₃H₂₇ClN₄O₃ 442.9 Bulky naphthyloxy group may reduce metabolic clearance; pyridazine moiety could influence kinase inhibition .
1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride () 4-(4-fluorophenyl) Ethylphenoxy, propan-2-ol, dihydrochloride C₂₃H₃₃Cl₂FN₂O₃ 475.4 Fluorine atom enhances electronegativity, potentially improving receptor binding affinity; dihydrochloride supports ionic interactions .

Key Observations

Piperazine Substitutions: The methyl group in the target compound (vs. Phenylpiperazine analogs () exhibit higher molecular weights and lipophilicity, which may correlate with prolonged half-lives but lower aqueous solubility .

Salt Forms: Dihydrochloride salts (target compound, ) generally offer better solubility in polar solvents compared to monohydrochloride salts (–7), aiding formulation in injectables or tablets .

Functional Group Diversity: Ethanone vs. Methanone: The ethanone group in the target compound and –7 provides a ketone for hydrogen bonding, whereas methanone in may alter electron distribution. Aromatic vs.

Biological Activity

1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine moiety, which is often associated with pharmacological activity. Its chemical formula can be represented as C16H22Cl2N2O3C_{16}H_{22}Cl_2N_2O_3, indicating the presence of two hydrochloride groups that may influence its solubility and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains. For instance, it has demonstrated significant inhibition against Staphylococcus aureus and Cryptococcus neoformans, with minimal inhibitory concentrations (MIC) reported at 32 µg/mL for both organisms .

Table 1: Antimicrobial Efficacy of this compound

OrganismMIC (µg/mL)Inhibition Rate (%)
Staphylococcus aureus32>95
Cryptococcus neoformans32>95
Escherichia coli17.517.5
Candida albicans1010

The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This mode of action is critical for its bactericidal properties, particularly against Gram-positive bacteria .

Case Studies

  • Study on Antifungal Activity : A study focused on the antifungal properties of the compound indicated that it surpassed fluconazole in terms of activity against Candida species, with an IC50 value significantly lower than that of fluconazole .
  • Biofilm Inhibition : The compound has shown promising results in inhibiting biofilm formation in both bacterial and fungal strains. For instance, it reduced biofilm formation in Staphylococcus epidermidis with a minimum biofilm inhibitory concentration (MBIC) ranging from 62.216 to 124.432 µg/mL .

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